molecular formula C21H23NO2 B5187983 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline

8-[4-(3,4-dimethylphenoxy)butoxy]quinoline

Cat. No.: B5187983
M. Wt: 321.4 g/mol
InChI Key: QRXOMCKGUQCZNW-UHFFFAOYSA-N
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Description

8-[4-(3,4-dimethylphenoxy)butoxy]quinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a quinoline core substituted with a butoxy group at the 8-position and a 3,4-dimethylphenoxy group at the 4-position of the butoxy chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline can be achieved through a multi-step process involving the following key steps:

    Formation of the 3,4-dimethylphenoxybutanol intermediate: This step involves the reaction of 3,4-dimethylphenol with 4-chlorobutanol in the presence of a base such as potassium carbonate to form 3,4-dimethylphenoxybutanol.

    Coupling with quinoline: The 3,4-dimethylphenoxybutanol intermediate is then reacted with 8-hydroxyquinoline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

8-[4-(3,4-dimethylphenoxy)butoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with oxidized side chains.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce functional groups on the side chains.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the phenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced side chain derivatives.

    Substitution: Substituted quinoline and phenoxy derivatives.

Scientific Research Applications

8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Materials Science: It is used in the development of organic semiconductors and light-emitting materials for electronic devices.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor binding: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Disrupting cellular processes: The compound may interfere with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

8-[4-(3,4-dimethylphenoxy)butoxy]quinoline can be compared with other similar compounds, such as:

    8-[3-(3,4-dimethylphenoxy)propoxy]quinoline: This compound has a shorter propoxy chain compared to the butoxy chain in this compound, which may affect its chemical properties and biological activity.

    8-[4-(2,4-dimethylphenoxy)butoxy]quinoline: This compound has a different substitution pattern on the phenoxy group, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and chain length, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

8-[4-(3,4-dimethylphenoxy)butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-16-10-11-19(15-17(16)2)23-13-3-4-14-24-20-9-5-7-18-8-6-12-22-21(18)20/h5-12,15H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXOMCKGUQCZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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